molecular formula C26H40O10 B2890009 Cuniloside CAS No. 160525-54-2

Cuniloside

Cat. No. B2890009
CAS RN: 160525-54-2
M. Wt: 512.596
InChI Key: JOLLIDAUJSAZHE-NXLZJJLUSA-N
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Description

Cuniloside is a non-volatile glucose monoterpene ester found in the essential oil secretory cavities of various Eucalyptus species. These secretory cavities play a crucial role in the biosynthesis and storage of essential oils. Recent studies have revealed that these cavities may not be exclusively involved in oil production, but also harbor other compounds, including glucose monoterpene esters like Cuniloside B .


Synthesis Analysis

Cuniloside B can be synthesized through short pathways. It contains (+)-oleuropeic acid and glucose moieties. Additionally, other related compounds, such as cypellocarpin C , have been synthesized using similar approaches. These carbohydrate monoterpenoid esters are widespread in various Eucalyptus species, suggesting their importance in essential oil biosynthesis or mobilization .


Molecular Structure Analysis

The molecular structure of Cuniloside B (also known as Eucalmaidin E ) consists of a glucose moiety linked to a monoterpene ester. Its chemical formula is C~26~H~40~O~10~ . The compound’s structure includes an oleuropeic acid component, which contributes to its unique properties .


Physical And Chemical Properties Analysis

  • Potential Use : Fragrance additive

Scientific Research Applications

  • Synthesis and Applications of Monoterpenoid Esters : A study by Hakki et al. (2010) explored the synthesis of monoterpenoid esters like cuniloside B. They found that cuniloside B was present in all leaf extracts of 28 diverse eucalypts they examined, indicating its widespread occurrence and potential roles in essential oil biosynthesis or mobilization (Hakki et al., 2010).

  • Non-Volatile Components in Eucalyptus Leaves : Goodger et al. (2009) discovered two glucose monoterpene esters, cuniloside B and froggattiside A, in the secretory cavities of Eucalyptus leaves. This study highlights the presence of cuniloside B in non-volatile fractions, suggesting its importance in the biosynthesis and storage within Eucalyptus species (Goodger et al., 2009).

  • Medicinal Properties of Curculigo Pilosa : A study by Karigidi and Olaiya (2020) on Curculigo pilosa, a plant used in traditional medicine, showed its efficacy in managing diabetes mellitus and its complications. This study provides scientific support for the traditional use of Curculigo pilosa, which might be related to cuniloside derivatives found in such plants (Karigidi & Olaiya, 2020).

  • Genetic Relationships in Cunila Species : Research by Agostini et al. (2008) on the genetic diversity among South American species of the genus Cunila, known for its medicinal use, provides insights into the botanical taxonomy and prospective utility of these plants. This research might be relevant to understanding the distribution and characteristics of compounds like cuniloside (Agostini, Echeverrigaray & Souza-Chies, 2008).

Mechanism of Action

The precise mechanism of action for Cuniloside B remains an area of investigation. Its localization within the secretory cavities hints at specific functions related to essential oil production, but further studies are required to elucidate its exact role .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3/t16?,17?,18-,19-,20+,21-,24+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLLIDAUJSAZHE-NXLZJJLUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1CCC(=CC1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cuniloside

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